Trimethyl(2,3,4-trifluoro-5-nitrophenyl)silane
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Overview
Description
Trimethyl(2,3,4-trifluoro-5-nitrophenyl)silane is a chemical compound with the molecular formula C9H10F3NO2Si. It is known for its unique structural properties, which include a trifluoromethyl group and a nitro group attached to a phenyl ring, along with a trimethylsilyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl(2,3,4-trifluoro-5-nitrophenyl)silane typically involves the reaction of 2,3,4-trifluoro-5-nitrobenzene with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Trimethyl(2,3,4-trifluoro-5-nitrophenyl)silane undergoes various types of chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The phenyl ring can undergo oxidation to form quinones under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Amino Derivatives: From the reduction of the nitro group.
Substituted Phenyl Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
Trimethyl(2,3,4-trifluoro-5-nitrophenyl)silane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of Trimethyl(2,3,4-trifluoro-5-nitrophenyl)silane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The trifluoromethyl and nitro groups influence the electronic properties of the phenyl ring, making it more susceptible to nucleophilic attack.
Comparison with Similar Compounds
Similar Compounds
- Trimethyl(phenyl)silane
- Trimethyl(4-nitrophenyl)silane
- Trimethyl(2,3,4-trifluorophenyl)silane
Uniqueness
Trimethyl(2,3,4-trifluoro-5-nitrophenyl)silane is unique due to the combination of trifluoromethyl and nitro groups on the phenyl ring, which imparts distinct electronic properties and reactivity compared to other similar compounds. This makes it particularly valuable in the synthesis of complex organic molecules and in various research applications .
Properties
IUPAC Name |
trimethyl-(2,3,4-trifluoro-5-nitrophenyl)silane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO2Si/c1-16(2,3)6-4-5(13(14)15)7(10)9(12)8(6)11/h4H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOEPVXTVKXWQQD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=C(C(=C(C(=C1)[N+](=O)[O-])F)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NO2Si |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70444790 |
Source
|
Record name | Trimethyl(2,3,4-trifluoro-5-nitrophenyl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70444790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
186315-89-9 |
Source
|
Record name | Trimethyl(2,3,4-trifluoro-5-nitrophenyl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70444790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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